molecular formula C6H6OS B1201866 Benzenesulfenic acid CAS No. 27610-20-4

Benzenesulfenic acid

Cat. No. B1201866
CAS RN: 27610-20-4
M. Wt: 126.18 g/mol
InChI Key: NBADVBNRRHVIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylsulfanol is a SO-thioperoxol.

Scientific Research Applications

1. Chemical Reactions and Intermediates

Benzenesulfenic acid is involved in various chemical reactions, particularly as an intermediate in organic synthesis. For instance, Okuyama et al. (1990) discussed its role in the acid-catalyzed hydrolysis of ethyl benzenesulfenate, leading to the formation of S-phenyl benzenethiosulfinate. This process involves a hypervalent intermediate, indicating the complex reactivity of benzenesulfenic acid in chemical transformations (Okuyama, Nakamura, & Fueno, 1990). Aversa et al. (2009) explored the addition of benzenesulfenic acid to monosubstituted acetylenes, combining experimental and theoretical methods to understand the reaction mechanisms and outcomes (Aversa, Barattucci, Bonaccorsi, & Contini, 2009).

2. Catalysis and Material Science

Benzenesulfenic acid also plays a role in catalysis and material science. Shen et al. (2016) investigated the catalytic performance of benzenesulfonic acid, a related compound, in the alkylation of thiophenic sulfur compounds, highlighting its potential in petrochemical processes (Shen, Zhang, Ren, & Liang, 2016). Reibel, Nuffer, and Mathis (1992) discussed using poly(phenyl vinyl sulfoxide) as a precursor for polyacetylene synthesis, where benzenesulfenic acid is generated as an intermediate (Reibel, Nuffer, & Mathis, 1992).

3. Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, Christie (1989) demonstrated the use of benzenesulfonic acid groups in silver ion chromatography for lipid analysis (Christie, 1989). Wu et al. (2011) explored the adsorption characteristics of various compounds on graphene, including benzenesulfonic acid derivatives, to remove hazardous chemicals from water (Wu, Cai, Tan, Li, Liu, & Yang, 2011).

properties

CAS RN

27610-20-4

Product Name

Benzenesulfenic acid

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

IUPAC Name

hydroxysulfanylbenzene

InChI

InChI=1S/C6H6OS/c7-8-6-4-2-1-3-5-6/h1-5,7H

InChI Key

NBADVBNRRHVIAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SO

Canonical SMILES

C1=CC=C(C=C1)SO

Other CAS RN

27610-20-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfenic acid
Reactant of Route 2
Benzenesulfenic acid
Reactant of Route 3
Benzenesulfenic acid
Reactant of Route 4
Benzenesulfenic acid
Reactant of Route 5
Benzenesulfenic acid
Reactant of Route 6
Benzenesulfenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.